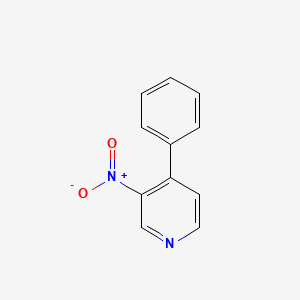

3-Nitro-4-phenylpyridine

Description

BenchChem offers high-quality 3-Nitro-4-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBDSKNQVRTSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376591 | |

| Record name | 3-nitro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220952-00-1 | |

| Record name | 3-nitro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Nitro-4-phenylpyridine via Suzuki-Miyaura Coupling

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 3-nitro-4-phenylpyridine, a valuable heterocyclic scaffold in modern chemistry. We will delve into the strategic application of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, focusing on the causality behind experimental choices to ensure a robust and reproducible methodology.

Foundational Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1] Its popularity stems from mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based byproducts.[1]

The synthesis of 3-nitro-4-phenylpyridine from 4-chloro-3-nitropyridine and phenylboronic acid proceeds via a well-established catalytic cycle involving three fundamental steps:

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Cl) of the 4-chloro-3-nitropyridine. This is often the rate-determining step and results in a Pd(II) complex.[1][2] The efficiency of this step is highly dependent on the choice of palladium catalyst and supporting ligands.

-

Transmetalation : The organic moiety from the organoboron species (the phenyl group from phenylboronic acid) is transferred to the Pd(II) complex. This crucial step requires activation by a base.[3][4] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[5][6]

-

Reductive Elimination : The final step involves the formation of the new C-C bond between the phenyl and pyridyl groups, yielding the desired 3-nitro-4-phenylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7][8]

Strategic Component Selection for Synthesis

The success of coupling an electron-deficient heteroaryl chloride like 4-chloro-3-nitropyridine requires careful consideration of each reaction component. The presence of the nitro group deactivates the pyridine ring, making the C-Cl bond more challenging to break than in many standard aryl halide substrates.

Coupling Partners

-

Electrophile: 4-Chloro-3-nitropyridine : This is a common and commercially available starting material.[9][10] While aryl bromides and iodides are more reactive, the use of chlorides is often preferred in industrial settings due to lower cost. The challenge lies in selecting a catalyst potent enough to activate the relatively inert C-Cl bond.[11]

-

Nucleophile: Phenylboronic Acid : Phenylboronic acid is the standard reagent for introducing a phenyl group. It is stable, easy to handle, and generally provides good yields. For troubleshooting purposes, more stable derivatives like phenylboronic acid pinacol esters (Bpin) can be used to minimize side reactions such as protodeboronation.[12]

The Catalyst System: Palladium Precatalyst and Ligand

The choice of catalyst is paramount for activating the heteroaryl chloride.

-

Traditional Catalysts : Systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for simple Suzuki couplings but often struggle with less reactive aryl chlorides.

-

Advanced Catalyst Systems : For challenging substrates like 4-chloro-3-nitropyridine, more robust catalyst systems are required. These typically involve a stable Pd(II) precatalyst paired with a bulky, electron-rich phosphine ligand.[13]

-

Buchwald Ligands : Biaryl phosphine ligands such as SPhos and XPhos are highly effective. They promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[14]

-

N-Heterocyclic Carbenes (NHCs) : NHC ligands are another class of powerful ligands that can form highly stable and active palladium complexes, capable of catalyzing difficult couplings.[4]

-

The Role of the Base and Solvent

-

Base Selection : The base is critical for activating the boronic acid.[6] Its strength and solubility can dramatically affect the reaction rate and yield.

-

Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Potassium carbonate (K₂CO₃) is a common, cost-effective choice. Cesium carbonate (Cs₂CO₃) is more soluble and a stronger base, often providing better results in difficult couplings.

-

Phosphates (K₃PO₄) : Potassium phosphate is a strong, non-nucleophilic base that is particularly effective, especially when dealing with sensitive functional groups.[6][15]

-

-

Solvent System : A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base.

-

1,4-Dioxane/Water : A common and effective solvent system for many Suzuki couplings.

-

Toluene/Water or DMF/Water : Alternative solvent systems that can be beneficial depending on the substrate's solubility and the reaction temperature required.

-

Experimental Workflow and Protocol

The following protocol provides a detailed, self-validating methodology for the synthesis of 3-nitro-4-phenylpyridine. Adherence to inert atmosphere techniques is critical for preventing the oxidation and deactivation of the palladium catalyst.

Detailed Step-by-Step Protocol

Materials:

-

4-Chloro-3-nitropyridine (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate, Hexanes, Anhydrous Sodium Sulfate (Na₂SO₄), Celite

Procedure:

-

Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-nitropyridine, phenylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.[16]

-

Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[12]

-

Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent (4-chloro-3-nitropyridine).

-

Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

-

Reaction Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate.

-

Filtration and Extraction : Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-nitro-4-phenylpyridine.[16]

Data, Optimization, and Troubleshooting

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of reagents and conditions.[17][18] The following table illustrates how the choice of catalyst and base can influence the outcome, based on data from analogous heteroaryl chloride couplings.

| Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield Range | Reference Insight |

| Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Dioxane/H₂O | 100 | 30-60% | Often insufficient for C-Cl activation.[19] |

| Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 75-95% | Bulky phosphine ligands are crucial for high yields.[14] |

| Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 70-90% | A reliable and versatile catalyst for many couplings.[16] |

| Pd₂(dba)₃ (2%) / PCy₃ (4%) | K₃PO₄ (2.0) | Dioxane/H₂O | 80 | 80-98% | Highly active system for electron-deficient chlorides.[11] |

Note: Yields are illustrative and highly substrate-dependent. Optimization is often required.

Common Troubleshooting Scenarios:

-

Low or No Conversion :

-

Inactive Catalyst : Ensure ligands and catalysts are fresh and have been handled under inert conditions. Consider a more active catalyst system (e.g., a Buchwald G3 precatalyst).[12]

-

Insufficient Base Strength : Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is dry and finely powdered.[12]

-

-

Formation of Side Products :

-

Protodeboronation (Loss of Boronic Acid) : This can be caused by excess water or high temperatures. Using a more stable boronic ester or minimizing reaction time can help.[12]

-

Homocoupling (Aryl-Aryl or Boronic-Boronic) : This often points to the presence of oxygen. Improve degassing procedures and maintain a positive inert gas pressure.[12]

-

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Alvarez-Idaboy, J. R., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Scrivanti, A., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

-

ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

-

Angene. 4-Chloro-3-nitropyridine: A Vital Intermediate in Pharmaceutical Synthesis. [Link]

-

MacLeod, A. M., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Le Menez, P., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]

-

Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. scilit.com [scilit.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 18. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 19. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 3-Nitro-4-phenylpyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Nitro-4-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

3-Nitro-4-phenylpyridine belongs to the nitropyridine class of compounds, which are versatile building blocks in organic synthesis. The introduction of a nitro group to the pyridine ring significantly influences its chemical reactivity and physical properties, making spectroscopic analysis crucial for unambiguous structure elucidation and purity assessment. This guide will delve into the theoretical spectroscopic data for 3-Nitro-4-phenylpyridine, providing a foundational understanding for researchers working with this and related molecules.

Molecular Structure and Isomerism

3-Nitro-4-phenylpyridine possesses a pyridine ring substituted with a nitro group at the 3-position and a phenyl group at the 4-position. The relative positions of these substituents give rise to a specific regioisomer with distinct spectroscopic features. Understanding this substitution pattern is paramount for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra in public databases, the following NMR data has been generated using validated prediction models.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Nitro-4-phenylpyridine is expected to exhibit distinct signals corresponding to the protons on both the pyridine and phenyl rings. The electron-withdrawing nature of the nitro group and the anisotropic effect of the phenyl ring will significantly influence the chemical shifts of the pyridine protons.

Predicted ¹H NMR Data (in ppm, relative to TMS):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.9 | d | ~1.5 |

| H-5 | ~7.6 | d | ~5.0 |

| H-6 | ~8.8 | dd | ~5.0, 1.5 |

| Phenyl H | ~7.4 - 7.6 | m | - |

Interpretation:

-

Pyridine Protons: The protons on the pyridine ring (H-2, H-5, and H-6) are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the electronegative nitrogen atom. The H-2 proton, being adjacent to the nitro group, is predicted to be the most deshielded. The coupling pattern (doublets and a doublet of doublets) arises from the spin-spin coupling between adjacent protons.

-

Phenyl Protons: The protons of the phenyl group are expected to resonate as a complex multiplet in the aromatic region, typical for a monosubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data (in ppm):

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~152 |

| C-3 | ~148 |

| C-4 | ~145 |

| C-5 | ~122 |

| C-6 | ~150 |

| Phenyl C-1' | ~135 |

| Phenyl C-2'/6' | ~129 |

| Phenyl C-3'/5' | ~130 |

| Phenyl C-4' | ~129 |

Interpretation:

-

Pyridine Carbons: The carbon atoms of the pyridine ring will show distinct resonances. The carbon bearing the nitro group (C-3) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be significantly deshielded.

-

Phenyl Carbons: The phenyl carbons will exhibit signals in the aromatic region, with the ipso-carbon (C-1') appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Nitro-4-phenylpyridine is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the C-N bonds.

Predicted IR Absorption Bands (in cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1600, ~1475 | Aromatic C=C stretch |

| ~1530, ~1350 | Asymmetric and symmetric NO₂ stretch |

| ~1200 - 1000 | C-N stretch |

| ~900 - 675 | Aromatic C-H out-of-plane bend |

Interpretation:

-

Nitro Group: The most prominent and diagnostic peaks in the IR spectrum will be the strong asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[1][2]

-

Aromatic Rings: The presence of both the pyridine and phenyl rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1475 cm⁻¹ region.[3]

-

C-H Bending: Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| ~200 | Molecular ion (M⁺) |

| ~184 | Loss of O |

| ~170 | Loss of NO |

| ~154 | Loss of NO₂ |

| ~77 | Phenyl cation |

| ~78 | Pyridine fragment |

Interpretation:

-

Molecular Ion: The mass spectrum is expected to show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of 3-Nitro-4-phenylpyridine (C₁₁H₈N₂O₂), which is approximately 200 g/mol .

-

Fragmentation Pattern: The fragmentation pattern will be dictated by the stability of the resulting ions. Common fragmentation pathways for nitroaromatic compounds include the loss of O, NO, and NO₂ from the molecular ion. The presence of the phenyl and pyridine rings will also lead to characteristic fragment ions at m/z 77 and 78, respectively.

Experimental Protocols

NMR Spectroscopy Acquisition

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry Acquisition

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

This technical guide provides a detailed theoretical spectroscopic analysis of 3-Nitro-4-phenylpyridine. The predicted NMR, IR, and MS data, along with their interpretations, offer a valuable resource for the identification and characterization of this compound. While predicted data is a powerful tool, experimental verification remains the gold standard in chemical analysis. The provided protocols offer a roadmap for researchers to obtain and analyze the experimental spectra of 3-Nitro-4-phenylpyridine.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NMRDB.org. An online resource for NMR prediction. [Link]

-

PubChem. A public database of chemical substances and their properties. [Link]

-

Reich, H. J. Organic Chemistry Info. University of Wisconsin. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

LibreTexts. Chemistry. Infrared Spectroscopy. [Link]

-

Journal of Organic Chemistry. American Chemical Society. [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier. [Link]

Sources

An In-depth Technical Guide to 3-Nitro-4-phenylpyridine (CAS No. 220952-00-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-phenylpyridine, identified by the CAS number 220952-00-1, is a substituted pyridine derivative that holds significance as a synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a phenyl group at the 4-position and a nitro group at the 3-position of the pyridine ring, provides a versatile scaffold for the development of more complex molecules with potential biological activities. This guide offers a comprehensive overview of its properties, synthesis, and potential applications, with a focus on providing practical insights for laboratory use.

Physicochemical Properties

While experimentally determined physicochemical data for 3-Nitro-4-phenylpyridine is not extensively documented in publicly available literature, predicted values provide a useful starting point for its handling and characterization.

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| Boiling Point | 324.9 ± 22.0 °C | [1] |

| Density | 1.252 ± 0.06 g/cm³ | [1] |

| pKa | 1.37 ± 0.18 | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Synthesis and Characterization

The synthesis of 3-Nitro-4-phenylpyridine can be approached through several synthetic strategies, primarily involving the construction of the phenylpyridine core followed by nitration, or the coupling of a pre-nitrated pyridine with a phenyl source.

Synthetic Workflow: Suzuki-Miyaura Coupling Approach

Caption: General workflow for the synthesis of 3-Nitro-4-phenylpyridine via Suzuki-Miyaura coupling.

Characterization

The identity and purity of synthesized 3-Nitro-4-phenylpyridine would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the protons on both the pyridine and phenyl rings. The chemical shifts would be influenced by the electron-withdrawing nitro group.

-

¹³C NMR would provide information on the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the nitro group (N-O stretching) typically in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) for nitroarenes.[2] Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern could provide further structural information, with potential losses of NO₂ and other fragments from the molecular ion.[3][4]

Biological Activity and Research Applications

While specific biological activity data for 3-Nitro-4-phenylpyridine is limited, the broader classes of nitroaromatic and phenylpyridine compounds are of significant interest in medicinal chemistry.

Potential as a Synthetic Intermediate

The primary documented application of 3-Nitro-4-phenylpyridine is as a precursor in the synthesis of 3-amino-4-phenylpyridine . This transformation is typically achieved through the reduction of the nitro group, a common and well-established reaction in organic synthesis. 3-amino-4-phenylpyridine can then serve as a building block for more complex molecules with potential therapeutic applications.

Caption: Synthetic pathway from 3-Nitro-4-phenylpyridine to 3-Amino-4-phenylpyridine.

Insights from Related Compounds

-

Phenylpyridine Derivatives: This class of compounds has been investigated for a range of biological activities, including as potential dual inhibitors of Xanthine Oxidoreductase (XOR) and Uric Acid Transporter 1 (URAT1) for the treatment of hyperuricemia.[5] Other derivatives have been explored as antiproliferative agents.[6]

-

Nitroaromatic Compounds: The nitro group is a well-known pharmacophore and toxicophore. Its presence can impart a range of biological activities, often through redox cycling within cells.[5] Nitroaromatic compounds have been investigated for their potential as anticancer and antimicrobial agents. The biological effects are often dependent on the reduction of the nitro group to reactive intermediates.

Suppliers

3-Nitro-4-phenylpyridine is available from a number of chemical suppliers who specialize in providing compounds for research and development. When sourcing this compound, it is crucial to obtain a certificate of analysis to confirm its purity and identity.

Selected Suppliers:

Note: This is not an exhaustive list, and availability may vary.

Conclusion

3-Nitro-4-phenylpyridine is a valuable chemical intermediate with potential for use in the synthesis of novel compounds with interesting biological properties. While direct experimental data on this specific molecule is sparse, its structural relationship to well-studied classes of compounds, such as phenylpyridines and nitroaromatics, suggests avenues for future research. The primary utility of this compound lies in its role as a precursor to 3-amino-4-phenylpyridine, a versatile building block for the synthesis of more complex and potentially bioactive molecules. Researchers working with this compound should rely on standard characterization techniques to ensure its identity and purity before use in subsequent synthetic steps.

References

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) . Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) . Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0000205) . Human Metabolome Database. [Link]

- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Inform

- The modification of phenyl - pyridine compounds under UV irradiation: FTIR investigation. Journal of Physics: Conference Series.

-

Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents . National Institutes of Health. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry . PubMed. [Link]

-

4-Phenylpyridine | C11H9N | CID 13651 . PubChem. [Link]

-

Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 . PubMed. [Link]

-

Pyridine - the NIST WebBook . National Institute of Standards and Technology. [Link]

-

13C NMR chemical shifts (δ, ppm) of pyridine in various solvents . ResearchGate. [Link]

-

IR: nitro groups . University of Calgary. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines . Scientific & Academic Publishing. [Link]

-

3-phenylpyridine - 1008-88-4, C11H9N, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]

-

Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents . National Institutes of Health. [Link]

-

Fragmentation (mass spectrometry) . Wikipedia. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

mass spectra - fragmentation patterns . Chemguide. [Link]

-

3-Phenylpyridine - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

-

Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4 . ResearchGate. [Link]

-

Pyridine, 4-phenyl- - the NIST WebBook . National Institute of Standards and Technology. [Link]

-

Unlocking Potential: The Role of 4-Phenylpyridine in Modern Synthesis . Angene. [Link]

-

(PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones . ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors . PubMed. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . National Institutes of Health. [Link]

-

An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania . Indian Academy of Sciences. [Link]

-

3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade . MDPI. [Link]

-

Growth and characterization of nitrophenol complexes with piperazine and pyridine derivatives . ResearchGate. [Link]

-

1,2,4-Triazine Based Energetic Materials and Improved Synthesis of Nitro-compounds . Purdue University Graduate School. [Link]

-

Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene . ResearchGate. [Link]

-

Synthesis, Characterization and Biological Activity of Triorganotin 2-phenyl-1,2,3-triazole-4-carboxylates . PubMed. [Link]

Sources

- 1. 3-NITRO-4-PHENYLPYRIDINE | 220952-00-1 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. article.sapub.org [article.sapub.org]

- 5. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Phenylpyridine 97 939-23-1 [sigmaaldrich.com]

The Nitro Group as a Linchpin of Reactivity in 3-Nitro-4-phenylpyridine: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The 3-nitro-4-phenylpyridine scaffold is a molecule of significant interest, bridging the privileged structural features of biaryl systems with the versatile reactivity of the pyridine ring. The nitro group at the 3-position is not merely a substituent but a powerful electronic modulator that dictates the molecule's chemical behavior. This technical guide provides an in-depth exploration of the reactivity conferred by this nitro group, with a focus on its role in nucleophilic aromatic substitution and its transformation into a versatile amino group via reduction. Authored for researchers, scientists, and drug development professionals, this document explains the causality behind synthetic strategies and provides validated protocols to empower further discovery.

Introduction: The Strategic Importance of 3-Nitro-4-phenylpyridine

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents due to their unique physicochemical properties and ability to engage in hydrogen bonding.[1][2] The introduction of a phenyl group creates a biaryl structure, a common motif in kinase inhibitors and other targeted therapies.[3] Upon this scaffold, the nitro group (–NO₂) serves as a potent electron-withdrawing group, profoundly influencing the electronic landscape of the pyridine ring.[4] Its presence deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution, opening a gateway for complex molecular construction.[4][5] Furthermore, the nitro group is a "synthetic chameleon," readily convertible to an amine, which serves as a foundational handle for a multitude of subsequent chemical transformations.[6] This guide will dissect these two primary avenues of reactivity that make 3-nitro-4-phenylpyridine a valuable intermediate in synthetic and medicinal chemistry.

Synthesis of the 3-Nitro-4-phenylpyridine Scaffold

The construction of the 3-nitro-4-phenylpyridine molecule can be approached from two main retrosynthetic strategies: nitration of a pre-formed 4-phenylpyridine ring or formation of the biaryl bond on a pre-nitrated pyridine core.

Route A: Electrophilic Nitration of 4-Phenylpyridine

This is a direct approach but requires careful control to manage regioselectivity. The pyridine nitrogen deactivates the ring towards electrophilic substitution, and under harsh acidic conditions, protonation to the pyridinium ion further increases this deactivation. However, nitration is achievable, typically yielding the 3-nitro isomer.

Protocol 1: Nitration of 4-Phenylpyridine

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, slowly add 4-phenylpyridine (1.0 eq) to concentrated sulfuric acid.

-

Addition of Nitrating Agent: While maintaining the temperature at 0°C, add fuming nitric acid (1.1 eq) dropwise to the solution.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction for 2-4 hours using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Neutralize the solution to a pH of 7-8 by the slow addition of a saturated sodium carbonate solution.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-nitro-4-phenylpyridine.

Route B: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a highly efficient and versatile method for forming C-C bonds.[5] This strategy involves coupling a nitrated halopyridine with phenylboronic acid. The key advantage is the unambiguous placement of the nitro group. The synthesis of 4-chloro-3-nitropyridine serves as the critical first step.

Protocol 2: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine 4-chloro-3-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

-

Reaction Progression: Heat the reaction mixture to 85-95°C and stir for 12-18 hours. Monitor progress by TLC or GC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to afford 3-nitro-4-phenylpyridine.

Caption: Synthetic routes to 3-Nitro-4-phenylpyridine.

The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining feature of the nitro group in this context is its ability to facilitate nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the powerful electron-withdrawing nature of the nitro group, combined with the innate electron deficiency of the pyridine nitrogen, renders the ring electrophilic and susceptible to attack.[4][5]

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] A nucleophile attacks an electron-deficient carbon atom on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the key to the reaction's feasibility. The nitro group is paramount in providing this stability, particularly when the attack occurs at a position ortho or para to it, as the negative charge can be delocalized onto the oxygen atoms of the nitro group.

In 3-nitro-4-phenylpyridine, the positions ortho (C2) and para (C6) to the nitro group are activated. Nucleophilic attack at these positions allows for the formation of a stable Meisenheimer complex, where the negative charge is delocalized over the pyridine nitrogen and the nitro group. If a suitable leaving group (e.g., a halide) is present at one of these positions, it will be readily displaced.

Note: The DOT script above is a template. Actual chemical structures would be rendered as images.

Caption: Stabilization of the Meisenheimer intermediate.

The Gateway Transformation: Reduction of the Nitro Group

One of the most powerful applications of the nitro group in synthesis is its reduction to a primary amine (–NH₂). This transformation converts an electron-withdrawing group into a versatile electron-donating group and provides a nucleophilic handle for countless derivatizations, including amide bond formation, sulfonylation, and reductive amination.

A variety of methods exist for this reduction, with the choice depending on the presence of other functional groups in the molecule.

| Reagent/System | Conditions | Advantages | Disadvantages |

| H₂ / Pd/C | H₂ gas (balloon or higher pressure), Methanol/Ethanol solvent | High yield, clean reaction, catalyst is recoverable. | Can reduce other functional groups (alkenes, alkynes, benzylic groups). |

| H₂ / Raney Nickel | H₂ gas, Ethanol solvent | Effective, less prone to dehalogenation than Pd/C. | Pyrophoric catalyst, requires careful handling. |

| Fe / HCl or NH₄Cl | Metal powder, acidic aqueous solution, heat | Economical, good for large scale, tolerates many functional groups. | Stoichiometric metal waste, sometimes requires harsh acidic conditions. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate solvent, reflux | Mild conditions, good functional group tolerance. | Tin waste can be difficult to remove completely from the product. |

| Sodium Hydrosulfite | Aqueous or biphasic system | Mild, useful for sensitive substrates. | Can sometimes be low yielding. |

Protocol 3: Catalytic Hydrogenation for Amine Synthesis

Catalytic hydrogenation is often the method of choice due to its efficiency and clean reaction profile.

-

Reaction Setup: To a solution of 3-nitro-4-phenylpyridine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation flask, add Palladium on carbon (10% Pd/C, 5-10 mol% weight).

-

Hydrogen Atmosphere: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Reaction Progression: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon) at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Once complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 4-phenylpyridin-3-amine, which can often be used without further purification.

Caption: Experimental workflow for catalytic hydrogenation.

Applications in Drug Discovery and Development

The dual reactivity of the nitro group in 3-nitro-4-phenylpyridine makes it a strategic precursor for synthesizing libraries of bioactive compounds. The 3-amino-4-phenylpyridine product is a particularly valuable intermediate.

-

Scaffold for Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The amino group can be acylated or coupled with other aromatic systems to build out the molecule to target specific ATP-binding pockets.

-

Building Block for Privileged Structures: The 3-phenylpyridine scaffold is considered a "privileged structure," appearing in compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[3] The ability to functionalize the 3-position via the nitro-to-amino pathway allows for rapid analogue synthesis to optimize potency and pharmacokinetic properties.

-

Access to Fused Heterocycles: The amino group can participate in cyclization reactions with adjacent functional groups to construct more complex, fused heterocyclic systems, further expanding the chemical space available for drug discovery.

Conclusion

The nitro group in 3-nitro-4-phenylpyridine is a master controller of reactivity. It fundamentally alters the electronic character of the pyridine ring, transforming it from a nucleophilic entity into one susceptible to attack by nucleophiles. This activation enables the strategic introduction of substituents at the C2 and C6 positions via the SNAr mechanism. Concurrently, the nitro group serves as a masked amine, which can be revealed through simple reduction protocols. This transformation provides a crucial synthetic handle for building molecular complexity. For researchers in drug development, understanding and exploiting this dual reactivity is key to leveraging the 3-nitro-4-phenylpyridine scaffold for the efficient synthesis of novel therapeutic agents.

References

- PrepChem. (n.d.). Synthesis of 3-(4'-Nitrobenzyl)pyridine.

- Journal of the Chemical Society (Resumed). (1926). CCCLXXXVIII.—Nitration of 2-, 3-, and 4-phenylpyridines. RSC Publishing.

-

Raval, J. P., & Desai, K. R. (n.d.). Synthesis of 3-Phenyl-4[4-(m-nitrophenyl)-N-2-(2'- arylureido / arylthioureido-4'-N-morpholino-s- triazin)-benzo-[5]-coumarins and their Applicatiions. SciSpace.

- PrepChem. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.

- BenchChem. (2025). Peer-reviewed methods for the synthesis and analysis of 3-Nitro-5-phenylpyridine. BenchChem.

- Pearson. (2024).

- Wikipedia. (2024).

- Bakke, J. (n.d.).

- Organic Chemistry Portal. (n.d.).

- BOC Sciences. (n.d.). CAS 220952-00-1 3-Nitro-4-phenylpyridine.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Nakao, Y., & Sakaki, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

- ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction....

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- PubChem. (n.d.). 4-Phenylpyridine.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Ethoxy-5-nitropyridin-4-amine.

- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.

- Wikipedia. (2024). Reduction of nitro compounds.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- YouTube. (2019).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic aromatic substitution of the nitro-group. RSC Publishing.

- ResearchGate. (2014). How do you selectively reduce the nitro group?.

- Google Patents. (n.d.).

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- NIH. (2024).

- ResearchGate. (n.d.).

- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Phenylpyridine.

- Wikipedia. (2024). Nitro compound.

- ResearchGate. (n.d.). (a)

- American Chemical Society. (2026).

- NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- RSC Publishing. (n.d.).

- MDPI. (n.d.). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade.

- NIH. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Inhibition Supported by Docking Studies*.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-4-phenylpyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro group and the phenyl-substituted pyridine core, make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties of 3-Nitro-4-phenylpyridine, including its synthesis, structural characterization, and reactivity. Detailed experimental protocols and in-depth analysis of its spectral data are presented to provide a practical resource for researchers in the field.

Introduction

The phenylpyridine moiety is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The introduction of a nitro group onto this scaffold can profoundly influence its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its pharmacological profile. 3-Nitro-4-phenylpyridine, with its specific substitution pattern, presents a unique set of characteristics that are explored in this guide. Understanding these properties is paramount for the rational design and development of new chemical entities based on this versatile framework.

Molecular Structure and Properties

3-Nitro-4-phenylpyridine is a crystalline solid with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol .[1][2] The structure features a pyridine ring substituted with a phenyl group at the 4-position and a nitro group at the 3-position.

Table 1: Core Physicochemical Properties of 3-Nitro-4-phenylpyridine

| Property | Value | Source(s) |

| CAS Number | 220952-00-1 | [1][2] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| Boiling Point | 324.9 °C at 760 mmHg | [3] |

| Density | 1.3 g/cm³ | [3] |

Synthesis of 3-Nitro-4-phenylpyridine

The synthesis of 3-Nitro-4-phenylpyridine can be strategically approached via two primary routes, both culminating in the desired product but differing in the sequence of key bond-forming reactions. The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis.

Synthetic Strategy Overview

The two most logical synthetic pathways are:

-

Route A: Suzuki-Miyaura Coupling followed by Nitration. This approach first constructs the 4-phenylpyridine scaffold and then introduces the nitro group.

-

Route B: Suzuki-Miyaura Coupling of a Pre-nitrated Pyridine. This route involves the coupling of a pre-functionalized nitropyridine with an appropriate boron-containing reagent.

Caption: Synthetic strategies for 3-Nitro-4-phenylpyridine.

Experimental Protocol: Route A - Nitration of 4-Phenylpyridine

This protocol is based on established methods for the nitration of phenylpyridines and represents a plausible and efficient method for the synthesis of the target compound.[4]

Step 1: Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Novel Nitrophenylpyridine Isomers

Abstract: The nitrophenylpyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds with therapeutic potential. The strategic placement of a nitro group on the phenyl ring significantly influences the molecule's electronic properties and biological activity, making the regioselective synthesis of specific isomers a critical challenge in drug discovery. This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic considerations for developing novel nitrophenylpyridine isomers. It delves into the causality behind experimental choices in key synthetic routes like the Suzuki-Miyaura cross-coupling and the Bohlmann-Rahtz pyridine synthesis. Detailed, field-proven protocols, data interpretation guidelines, and an exploration of the structure-activity relationship (SAR) are presented to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the complexities of this important chemical space.

The Strategic Importance of Nitrophenylpyridines in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif found in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[1] When combined with a nitrophenyl group, the resulting scaffold gains unique properties. The nitro group, a powerful electron-withdrawing moiety, can modulate the physicochemical properties of the molecule, such as its pKa and susceptibility to metabolic reduction.[2][3] This reduction can even be a bioactivation step, where nitroreductase enzymes in hypoxic environments (like solid tumors) convert the nitro group into cytotoxic species, offering a targeted therapeutic strategy.[3]

Furthermore, the isomeric configuration—the precise attachment points of the phenyl ring to the pyridine and the nitro group to the phenyl ring—dramatically impacts the molecule's three-dimensional shape and electronic distribution. This, in turn, dictates its interaction with biological targets. For instance, different isomers of nitrophenylpyridine-based compounds have shown vastly different potencies as calcium channel blockers and kinase inhibitors.[4][5][6] Therefore, the ability to selectively synthesize and characterize specific isomers is paramount for successful drug development.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of nitrophenylpyridine isomers requires robust and regioselective chemical transformations. The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the required scale. Two powerful and widely adopted methods are the Suzuki-Miyaura cross-coupling and the Bohlmann-Rahtz pyridine synthesis.

Suzuki-Miyaura Cross-Coupling: Forging the Biaryl Bond

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[7][8] It is particularly well-suited for creating the central phenyl-pyridine bond with high functional group tolerance.[9][10]

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is often used, but more advanced catalysts with specialized phosphine ligands (e.g., RuPhos, SPhos) can offer higher turnover numbers and broader substrate scope, especially for less reactive chloro-pyridines.[9] The choice of ligand is critical; bulky, electron-rich ligands promote the initial oxidative addition step and the final reductive elimination.[10]

-

Base: A base, such as Na₂CO₃, K₂CO₃, or K₃PO₄, is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic borate complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[10]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is common. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrates and the catalyst. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.[7]

Workflow for Suzuki-Miyaura Synthesis

Caption: General workflow for Suzuki-Miyaura coupling.

Bohlmann-Rahtz Pyridine Synthesis: Constructing the Pyridine Ring

For building a highly substituted pyridine core from acyclic precursors, the Bohlmann-Rahtz synthesis offers a powerful alternative.[11][12] This two-step method involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally-induced cyclodehydration to yield the pyridine.[13]

Causality of Experimental Choices:

-

Regiocontrol: The initial Michael addition of the enamine to the ethynyl ketone is highly regioselective, which directly translates to a specific substitution pattern on the final pyridine ring.[14] This makes the method excellent for accessing isomers that might be difficult to obtain via functionalization of a pre-existing pyridine ring.

-

Catalysis: While the original protocol required high temperatures for the final cyclization, modern improvements utilize Brønsted or Lewis acid catalysis (e.g., acetic acid, Yb(OTf)₃) to promote the reaction under much milder conditions.[11][14] The acid facilitates both the initial condensation and the final cyclodehydration step.[13]

-

One-Pot Procedures: A significant advancement is the development of one-pot, multi-component reactions where the enamine is generated in situ from an amine (e.g., ammonium acetate) and a β-ketoester, which then immediately reacts with the ethynyl ketone.[11] This improves efficiency and avoids the isolation of potentially unstable intermediates.

Table 1: Comparative Analysis of Synthetic Routes

| Feature | Suzuki-Miyaura Cross-Coupling | Bohlmann-Rahtz Pyridine Synthesis |

| Bond Formed | Phenyl-Pyridine (Biaryl) | Pyridine Ring (Heterocycle) |

| Key Precursors | Halo-pyridines, Phenylboronic acids | Enamines, Ethynyl ketones |

| Regiocontrol | Dependent on precursor availability | Excellent, defined by precursor structure[14] |

| Key Advantages | High functional group tolerance, vast commercial precursor library, well-understood mechanism.[7][10] | Builds complex, substituted pyridines from simple acyclic parts; good for novel scaffold generation.[11][15] |

| Key Challenges | Cost of palladium catalysts, potential for competing homocoupling reactions.[16] | Original conditions required high temperatures; precursor enamines can be unstable.[13] |

| Modern Variant | Use of advanced ligands; coupling of sulfonyl fluorides.[9] | Acid-catalyzed, one-pot, multi-component reactions at lower temperatures.[13][14] |

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks and leading to characterization-ready material.

Protocol A: Synthesis of 3-(4-Nitrophenyl)pyridine via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for palladium-catalyzed cross-coupling reactions.[7][8]

Materials:

-

3-Bromopyridine (1.0 equiv)

-

4-Nitrophenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine, 4-nitrophenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times. This is critical to prevent oxidation of the Pd(0) species that is formed in situ.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water mixture via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-nitrophenyl)pyridine.

-

Validation: Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol B: Synthesis of a Substituted Nitrophenylpyridine via Acid-Catalyzed Bohlmann-Rahtz Reaction

This protocol is a modern, one-pot adaptation of the Bohlmann-Rahtz synthesis.[13][14]

Materials:

-

1-(4-Nitrophenyl)prop-2-yn-1-one (1.0 equiv)

-

Ethyl 3-aminobut-2-enoate (1.1 equiv)

-

Glacial Acetic Acid

-

Toluene

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-nitrophenyl)prop-2-yn-1-one and ethyl 3-aminobut-2-enoate in toluene.

-

Catalyst Addition: Add glacial acetic acid (approx. 10% v/v). The acid catalyzes the condensation and subsequent cyclization at a lower temperature.[14]

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 8-12 hours. The reaction progress can be monitored by observing the consumption of the starting materials via TLC.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the acetic acid by carefully washing with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography to isolate the target substituted nitrophenylpyridine.

-

Validation: Characterize the final product by spectroscopic methods (NMR, IR, MS) to confirm the regiochemistry and purity.

Structural Elucidation and Characterization

Unambiguous characterization is critical to confirm that the desired isomer has been synthesized. A combination of spectroscopic techniques is required.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the protons on both the pyridine and phenyl rings provide definitive information about the substitution pattern. For example, the symmetry (or lack thereof) in the aromatic region can quickly distinguish between a 4-substituted phenyl group (showing a characteristic AA'BB' system) and a 2- or 3-substituted one (more complex multiplets).[17][18] The distinct electronic environments of the pyridine protons also give rise to predictable chemical shifts.[19][20]

-

¹³C NMR Spectroscopy: Provides the number of unique carbon environments, complementing the ¹H NMR data. The chemical shift of the carbon atom attached to the nitro group is typically shifted significantly downfield.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high precision, validating the molecular formula.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Isomeric Phenylpyridines

| Proton Position | 2-Phenylpyridine[18] | 3-Phenylpyridine | 4-Phenylpyridine[17] |

| Pyridine H-2 | - | ~8.8 ppm (d) | ~8.7 ppm (d) |

| Pyridine H-3 | ~7.8 ppm (d) | - | ~7.5 ppm (d) |

| Pyridine H-4 | ~7.7 ppm (t) | ~7.9 ppm (dt) | - |

| Pyridine H-5 | ~7.2 ppm (t) | ~7.4 ppm (t) | ~7.5 ppm (d) |

| Pyridine H-6 | ~8.7 ppm (d) | ~8.6 ppm (dd) | ~8.7 ppm (d) |

| Phenyl Protons | ~7.4-8.0 ppm (m) | ~7.4-7.7 ppm (m) | ~7.4-7.7 ppm (m) |

| Note: Values are approximate and can vary based on solvent and other substituents. The presence of a nitro group will further shift the phenyl proton signals downfield. |

Structure-Activity Relationships (SAR): An Isomeric Case Study

The biological activity of nitrophenylpyridines is exquisitely sensitive to their isomeric form. Consider a hypothetical series of isomers designed as kinase inhibitors. The position of the nitro group and the connectivity of the rings determine how the molecule fits into the ATP-binding pocket of the target kinase.

-

Isomer A (4-Nitrophenyl at Pyridine-2-position): The pyridine nitrogen at the 2-position may act as a key hydrogen bond acceptor, interacting with a "hinge" region residue in the kinase. The 4-nitrophenyl group extends into a deeper hydrophobic pocket, with the nitro group potentially forming a specific interaction with a polar residue at the back of the pocket.

-

Isomer B (3-Nitrophenyl at Pyridine-4-position): The pyridine nitrogen is now in a different vector and may fail to make the critical hinge interaction. The 3-nitrophenyl group projects into a different region of the binding site, potentially leading to a steric clash or missing the favorable interactions of Isomer A.

This differential binding directly translates to inhibitory potency (IC₅₀). The ability to selectively synthesize both isomers is crucial for confirming the SAR hypothesis and optimizing the lead compound.[4]

Logical Diagram of Isomer-Activity Relationship

Caption: Hypothetical SAR for two nitrophenylpyridine isomers.

Conclusion and Future Directions

The synthesis of specific nitrophenylpyridine isomers is a challenging yet essential task in modern drug discovery. Mastery of regioselective synthetic methods, such as the Suzuki-Miyaura coupling and Bohlmann-Rahtz synthesis, coupled with rigorous analytical characterization, provides the foundation for successful exploration of this chemical space. As our understanding of medicinal chemistry deepens, the demand for precise molecular architectures will only increase. Future efforts will likely focus on developing even more efficient, atom-economical, and environmentally benign synthetic methods, including C-H activation and flow chemistry, to accelerate the discovery of next-generation therapeutics derived from this versatile scaffold.

References

- BenchChem. Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals.

- J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis. (2025).

- Bagley, M. C., et al.

- Bagley, M. C., et al. The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications.

- Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.

- Wikipedia. Bohlmann–Rahtz pyridine synthesis.

- Muto, K., et al. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittelforschung, 1988.

- Iwanami, S., et al. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chemical & Pharmaceutical Bulletin, 1989.

- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.

- Li, J., et al. Impact of constitutional isomers of (BMes(2))phenylpyridine on structure, stability, phosphorescence, and Lewis acidity of mononuclear and dinuclear Pt(II) complexes. Inorganic Chemistry, 2009.

- ResearchGate. ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction....

- Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- ChemicalBook. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum.

- Bautista-Aguirre, F., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 2020.

- Pérez-Villanueva, M., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 2022.

- The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023.

- Davies, H. M., et al.

- Arya, B. D., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 2015.

- Gonzalez-Bobes, F., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 2023.

- ResearchGate. ¹H NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of....

- ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. 2022.

- MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. 2023.

- BenchChem. Technical Support Center: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid.

- Choi, J., et al.

- Maleev, V. I., et al. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 2022.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wwjmrd.com [wwjmrd.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]

- 20. researchgate.net [researchgate.net]

A Theoretical Investigation into the Electronic Structure of 3-Nitro-4-phenylpyridine: A Technical Guide

This technical guide provides a comprehensive theoretical framework for studying the electronic structure of 3-Nitro-4-phenylpyridine. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique interplay of its constituent functional groups: a pyridine ring, a nitro group (a strong electron-withdrawing group), and a phenyl group. Understanding the electronic properties, molecular geometry, and spectral behavior of this compound is crucial for the rational design of novel drug candidates and functional materials.

This document outlines a robust computational methodology based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), providing a roadmap for researchers to elucidate the intricate electronic landscape of 3-Nitro-4-phenylpyridine. We will delve into the causality behind the choice of computational methods and explain how the predicted electronic properties can be validated and interpreted.

Introduction: The Scientific Rationale

The strategic placement of a nitro group and a phenyl ring on a pyridine scaffold creates a molecule with a potentially rich electronic character. The electron-deficient pyridine ring is further influenced by the powerful electron-withdrawing nitro group, while the phenyl ring can act as a tunable electronic reservoir. This combination suggests potential applications in areas such as nonlinear optics (NLO) and as a scaffold for pharmacologically active agents.[1][2] A thorough theoretical study is the first step in unlocking this potential, providing insights that can guide synthetic efforts and experimental validation.

Computational Methodology: A Self-Validating System

To ensure the reliability and accuracy of the theoretical predictions, a well-defined and validated computational protocol is essential. The following workflow is proposed, leveraging the strengths of modern quantum chemical methods.

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional structure of 3-Nitro-4-phenylpyridine. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of 3-Nitro-4-phenylpyridine is constructed using a molecular modeling program.

-

Computational Method: The geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][4] This functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the atomic nuclei and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[2]

-

Solvation Model: To simulate a more realistic environment, the optimization can be performed in the gas phase and also in various solvents using the Polarizable Continuum Model (PCM). This allows for the investigation of solvent effects on the molecular geometry.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

The following diagram illustrates the workflow for the geometry optimization and subsequent analyses:

Caption: A flowchart of the proposed theoretical investigation.

Predicted Electronic Structure and Properties

Based on the proposed methodology, we can anticipate the key electronic features of 3-Nitro-4-phenylpyridine.

Molecular Geometry

The optimized geometry is expected to show a non-planar arrangement between the pyridine and phenyl rings due to steric hindrance. The dihedral angle between the two rings is a critical parameter that influences the extent of π-conjugation. The bond lengths within the pyridine ring will likely be altered by the strong electron-withdrawing effect of the nitro group.

Table 1: Predicted Key Geometric Parameters for 3-Nitro-4-phenylpyridine

| Parameter | Predicted Value (Gas Phase) | Rationale |

| C-N-C (Pyridine) | ~117° | Typical for pyridine rings. |

| C-NO2 Bond Length | ~1.48 Å | Characteristic of nitro-aromatic compounds. |

| Dihedral Angle (Pyridine-Phenyl) | 30-50° | Steric hindrance prevents coplanarity. |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[1]

-

HOMO: The HOMO is expected to be predominantly localized on the phenyl ring, which is the more electron-rich fragment of the molecule.

-

LUMO: The LUMO is anticipated to be localized on the pyridine ring and the nitro group, reflecting the electron-accepting nature of this part of the molecule.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and its potential for intramolecular charge transfer (ICT).[4] A smaller gap suggests higher reactivity and a greater likelihood of ICT upon electronic excitation.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Predicted Energy (eV) | Localization |

| HOMO | -6.5 to -7.5 | Phenyl Ring |

| LUMO | -2.0 to -3.0 | Pyridine Ring & Nitro Group |

| HOMO-LUMO Gap | 4.0 to 5.0 | Entire Molecule |

The following diagram illustrates the expected localization of the HOMO and LUMO:

Caption: Predicted Frontier Molecular Orbitals of 3-Nitro-4-phenylpyridine.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule.[2] For 3-Nitro-4-phenylpyridine, the MEP is expected to show:

-

Negative Potential (Red/Yellow): Localized on the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating regions susceptible to electrophilic attack.

-

Positive Potential (Blue): Localized on the hydrogen atoms of the phenyl and pyridine rings, indicating regions susceptible to nucleophilic attack.

This analysis is invaluable for predicting intermolecular interactions and potential binding sites for drug-receptor interactions.

Mulliken Population Analysis

Mulliken population analysis provides a quantitative measure of the partial atomic charges. This analysis will likely confirm the electron-withdrawing nature of the nitro group, showing a significant positive charge on the nitrogen atom of the nitro group and negative charges on the oxygen atoms. The carbon atom of the pyridine ring attached to the nitro group is also expected to have a partial positive charge.

Excited State Properties and UV-Vis Spectrum

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic excited states and simulating the UV-Vis absorption spectrum.[5]

Experimental Protocol:

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry.

-

Functional and Basis Set: The same B3LYP/6-311++G(d,p) level of theory used for the geometry optimization is employed for consistency.

-

Number of States: The first 10-20 singlet excited states are typically calculated to cover the relevant portion of the UV-Vis spectrum.

-

Solvent Effects: The calculations can be repeated in different solvents using the PCM to observe any solvatochromic shifts.